molecular formula C7H7NO4 B584596 3-Methyl-6-nitrocatechol CAS No. 143689-93-4

3-Methyl-6-nitrocatechol

Cat. No.: B584596
CAS No.: 143689-93-4
M. Wt: 169.136
InChI Key: DPKDSDOOIONLAG-UHFFFAOYSA-N
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Description

3-Methyl-6-nitrocatechol (CAS 143689-93-4) is an organic compound with the molecular formula C7H7NO4 and an average molecular weight of 169.14 g/mol . This methylated nitrocatechol isomer is recognized in environmental science as a secondary organic aerosol tracer. Research has identified it as a specific marker compound that correlates strongly with levoglucosan, indicating its origin from biomass burning emissions . Its presence in atmospheric particulates helps scientists apportion the contribution of biomass burning to regional air pollution and organic aerosol loading . In ecotoxicology, nitrocatechols like this compound are subjects of increasing research interest due to their solubility and toxicity in aquatic systems. Studies show that nitrocatechols can act as organic ligands, forming complexes with metal ions such as Cu(II) in water . The formation of these complexes is a key driver of the combined toxicity of nitrocatechols and metals in aquatic environments, impacting water quality and harming organisms like green microalgae . Furthermore, in the field of biochemistry, this compound is a metabolite in the bacterial degradation pathway of nitroaromatic compounds. It is formed from substrates like 3-nitrotoluene by the action of nitrobenzene dioxygenase (NBDO) in strains such as Comamonas sp. JS765, which utilize nitroaromatics as carbon and energy sources . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-methyl-6-nitrobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKDSDOOIONLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-6-nitrocatechol can be synthesized through the nitration of 3-methylcatechol. This process typically involves the use of nitrous acid (HNO2) under aqueous-phase conditions. The reaction is highly dependent on the pH and temperature, with optimal conditions being around pH 4.5 and moderate temperatures .

Industrial Production Methods: The reaction conditions are carefully controlled to ensure the selective formation of the desired nitrocatechol isomer .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-6-nitrocatechol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Methyl-6-nitrocatechol involves its interaction with biological molecules through its nitro and hydroxyl groups. These interactions can lead to oxidative stress and the formation of reactive oxygen species. The compound can also undergo enzymatic transformations, such as O-methylation by catechol-O-methyltransferase, which modulates its biological activity .

Comparison with Similar Compounds

Key Differences :

  • Substituent Positions : The methyl and nitro group positions influence polarity, solubility, and reactivity. For example, this compound’s nitro group at the 6-position may enhance electron-withdrawing effects compared to 4-Methyl-5-nitrocatechol .
  • Chromatographic Separation : Co-elution challenges exist for isomers like 3-Methyl-5-nitrocatechol and 4-Methyl-5-nitrocatechol, necessitating advanced UHPLC-MS/MS techniques for differentiation .

Formation Pathways and Sources

Compound Primary Sources Secondary Pathways Key References
This compound Anthracite coal combustion m-Cresol oxidation (OH radicals)
4-Methyl-5-nitrocatechol Biomass burning Toluene dioxygenase activity on 4-NT
4-Nitrophenol Bituminous coal combustion Phenol nitration in aerosols
5-Nitrosalicylic acid Bituminous coal combustion Liquid-phase NOₓ reactions

Notes:

  • Biological Pathways : this compound is uniquely formed via toluene dioxygenase-mediated degradation of 4-nitrotoluene in Pseudomonas spp. .
  • Atmospheric Aging : this compound persists in aged aerosols, while 4-Methyl-5-nitrocatechol may have mixed primary/secondary sources .

Environmental Concentrations and Roles

Compound Typical Concentration (PM₁₀) Light Absorption Contribution Environmental Impact
This compound Up to 29 ng/m³ (total methyl-nitrocatechols) Strong absorption at λ > 400 nm Biomass burning tracer
4-Nitrophenol 10–50 ng/m³ Moderate UV absorption Industrial/combustion tracer
Nitrocatechol 5–20 ng/m³ High BrC efficiency Coal combustion marker

Key Findings :

  • Biomass Burning Correlation: this compound correlates strongly with levoglucosan (R² > 0.8), unlike 4-Nitrophenol, which is more associated with fossil fuel combustion .
  • SOA Contribution : Methyl-nitrocatechols (including this compound) account for ~1–5% of total organic aerosol mass in BB-influenced regions .

Physicochemical Properties

Property This compound 4-Methyl-5-nitrocatechol Nitrocatechol
Molecular Weight (g/mol) 185.14 185.14 155.11
LogP (Octanol-Water) ~1.5 (estimated) ~1.3 (estimated) ~0.9
Aqueous Solubility Low (µg/L range) Low Moderate
Major MS/MS Fragments m/z 169 [M-H]⁻ → 123, 95 m/z 169 [M-H]⁻ → 123, 95 m/z 154 [M-H]⁻ → 108

Analytical Challenges :

  • Isomeric differentiation requires authentic standards or high-resolution MS .
  • This compound’s methyl group increases hydrophobicity relative to nitrocatechol, affecting partitioning in aerosols .

Biological Activity

3-Methyl-6-nitrocatechol (C7H7NO4) is a nitro-substituted catechol derivative that has garnered attention due to its various biological activities and potential applications in environmental science and medicine. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, ecotoxicological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hydroxyl group and a nitro group attached to a catechol backbone. Its chemical structure can be represented as follows:

Chemical Formula C7H7NO4\text{Chemical Formula C}_7\text{H}_7\text{N}\text{O}_4

The biological activity of this compound is primarily influenced by its functional groups:

  • Nitro Group : The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological properties.
  • Hydroxyl Group : This group is involved in various interactions with biological molecules, potentially leading to oxidative stress through the generation of reactive oxygen species (ROS) .

The compound can also be subjected to enzymatic transformations, such as O-methylation by catechol-O-methyltransferase, which modulates its biological effects .

Antioxidant Properties

Research indicates that this compound may possess antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing cellular damage. The compound's ability to act as a radical scavenger has been explored in various studies, suggesting potential applications in preventing oxidative stress-related diseases .

Ecotoxicological Effects

This compound has been studied for its ecotoxicological impacts, particularly in aquatic environments. Its high water solubility facilitates its accumulation in the aqueous phase, posing risks to aquatic organisms. Studies have shown that this compound can affect the growth and reproduction of certain fish species and other aquatic life forms .

Table 1: Summary of Ecotoxicological Studies on this compound

Study ReferenceOrganism StudiedObserved EffectsConcentration Range
Fish (species unspecified)Growth inhibition10 - 100 µg/L
Aquatic invertebratesReproductive toxicity5 - 50 µg/L

Potential Therapeutic Applications

The compound's interactions with biological systems suggest potential therapeutic applications. Preliminary studies indicate that it may exhibit anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases. Additionally, its role as a precursor in synthesizing other biologically active compounds could be explored for drug development .

Case Studies

Several case studies have investigated the formation and degradation pathways of this compound in environmental settings:

  • Biomass Burning Studies : Research has shown that this compound is a product of biomass burning, contributing to secondary organic aerosol formation. Its presence in atmospheric samples highlights its role in air quality and environmental health .
  • Degradation Pathways : A study on the microbial degradation of nitroaromatic compounds revealed that specific bacterial strains can utilize this compound as a carbon source, indicating its biodegradability and potential for bioremediation applications .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 3-Methyl-6-nitrocatechol in laboratory settings?

  • Methodology : Synthesis typically involves nitration of methyl-substituted catechol derivatives under controlled acidic conditions. Characterization requires HPLC-Q-ToF-MS for structural confirmation, complemented by retention time matching with authentic standards (e.g., 4-methyl-5-nitrocatechol vs. This compound). Gas chromatography (GC) with flame ionization detection may introduce artifacts due to thermal instability, making liquid-phase separations preferable .
  • Critical Parameters : Monitor reaction pH (<2.0) to avoid over-nitration. Use deuterated solvents in NMR to resolve aromatic proton splitting patterns, particularly for distinguishing methyl group positions .

Q. How do researchers differentiate this compound from its structural isomers in complex mixtures?

  • Analytical Strategy : Employ tandem mass spectrometry (MS/MS) to compare fragmentation patterns. For example, this compound loses a hydroxyl group (-OH) before nitro (-NO₂) fragmentation, unlike 4-methyl-5-nitrocatechol, which retains the nitro moiety longer. Retention time shifts in reverse-phase HPLC (e.g., 11.8 min for this compound vs. 10.9 min for 2-nitro-1-phenol) provide additional discrimination .
  • Pitfalls : Co-elution of isomers (e.g., 3-methyl-5-nitrocatechol and 4-methyl-5-nitrocatechol) may occur; orthogonal techniques like ion mobility spectrometry are recommended for ambiguous cases .

Q. What are the primary environmental sources and sampling challenges for this compound?

  • Sources : Predominantly emitted from biomass combustion (e.g., red oakwood) and secondary organic aerosol (SOA) formation via atmospheric oxidation of methylated aromatics .
  • Sampling Protocols : Use quartz-fiber filters with thermal desorption tubes to capture semi-volatile compounds. Avoid polyurethane foam (PUF) samplers, as nitroaromatics may degrade under prolonged UV exposure .

Advanced Research Questions

Q. How does the photochemical stability of this compound influence its role in atmospheric aerosol aging?

  • Experimental Design : Simulate atmospheric aging using smog chambers with controlled UV irradiation (λ = 300–400 nm). Monitor decay kinetics via online aerosol mass spectrometry (AMS) and offline LC-MS/MS. Key findings show rapid NO₂ loss under high OH radical flux, forming quinone-like products that enhance light absorption (e.g., mass absorption efficiency increase from 0.5 to 1.2 m²/g) .
  • Data Contradictions : Some studies report slower degradation in low-NOx environments; reconcile by modeling radical quenching effects using Master Chemical Mechanism (MCM) simulations .

Q. What mechanistic insights explain the reactivity of this compound in heterogeneous oxidation with ozone (O₃)?

  • Methodology : Conduct flow-tube experiments with surface-immobilized this compound on SiO₂ particles. Track O₃ uptake coefficients (γ) via attenuated total reflectance (ATR)-FTIR. Density functional theory (DFT) calculations identify electron-deficient carbons at the 4- and 5-positions as primary reaction sites .
  • Controversies : Competing pathways (Criegee intermediate vs. direct H-abstraction) are debated. Isotopic labeling (¹⁸O-O₃) and product analysis (e.g., carboxylic acids) can resolve this .

Q. How do matrix effects in mass spectrometry impact quantification of this compound in biological or environmental samples?

  • Validation Approach : Spike samples with isotopically labeled analogs (e.g., ¹³C-3-Methyl-6-nitrocatechol) to correct for ion suppression/enhancement. Compare electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources; ESI shows higher sensitivity but greater matrix interference in urine matrices .
  • Case Study : Recovery rates drop from 95% (clean air samples) to 72% (biomass smoke particulate matter) due to co-eluting organosulfates. Mitigate via solid-phase extraction (SPE) with mixed-mode cartridges .

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